molecular formula C12H14N2O4 B14842780 2-Cyclopropoxy-N,N-dimethyl-4-nitrobenzamide

2-Cyclopropoxy-N,N-dimethyl-4-nitrobenzamide

Cat. No.: B14842780
M. Wt: 250.25 g/mol
InChI Key: XACMUAAGMKBBEN-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-N,N-dimethyl-4-nitrobenzamide is an organic compound with the molecular formula C12H14N2O4 and a molecular weight of 250.253 g/mol . This compound is characterized by its cyclopropoxy group attached to a benzamide core, which is further substituted with dimethylamino and nitro groups. It is primarily used in research and development settings.

Preparation Methods

The synthesis of 2-Cyclopropoxy-N,N-dimethyl-4-nitrobenzamide involves several steps:

Chemical Reactions Analysis

2-Cyclopropoxy-N,N-dimethyl-4-nitrobenzamide undergoes various chemical reactions:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The cyclopropoxy group can be substituted with other alkoxy groups using nucleophilic substitution reactions.

    Common Reagents and Conditions: Typical reagents include sodium borohydride for reduction and potassium permanganate for oxidation. The reactions are usually carried out at room temperature or slightly elevated temperatures.

    Major Products: The major products formed depend on the specific reaction conditions but can include various substituted benzamides and cyclopropyl derivatives

Scientific Research Applications

2-Cyclopropoxy-N,N-dimethyl-4-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-N,N-dimethyl-4-nitrobenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

2-Cyclopropoxy-N,N-dimethyl-4-nitrobenzamide can be compared with other similar compounds:

Properties

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

2-cyclopropyloxy-N,N-dimethyl-4-nitrobenzamide

InChI

InChI=1S/C12H14N2O4/c1-13(2)12(15)10-6-3-8(14(16)17)7-11(10)18-9-4-5-9/h3,6-7,9H,4-5H2,1-2H3

InChI Key

XACMUAAGMKBBEN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])OC2CC2

Origin of Product

United States

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